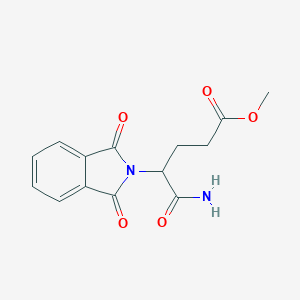
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate, commonly known as MAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAO belongs to the class of compounds known as oxindole derivatives and has been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of MAO is not fully understood, but it is believed to act on multiple targets within cancer cells. MAO has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MAO also induces oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor protein and the induction of apoptosis.
生化和生理效应
MAO has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, MAO has been found to exhibit antioxidant activity, anti-inflammatory activity, and neuroprotective activity. MAO has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the main advantages of using MAO in lab experiments is its potent anticancer activity. MAO has been found to exhibit activity against a wide range of cancer cell lines, making it a versatile compound for cancer research. However, one of the limitations of using MAO in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on MAO. One area of research is the development of more efficient synthesis methods for MAO, which could make it more accessible for scientific research. Another area of research is the exploration of the molecular targets of MAO, which could provide insights into its mechanism of action. Additionally, researchers could investigate the potential of MAO as a therapeutic agent for other diseases, such as neurodegenerative disorders.
合成方法
The synthesis of MAO involves the condensation of 2,3-dioxoindoline-5-carboxylic acid with methyl 5-aminopentanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MAO as a white solid with a melting point of 223-225°C.
科学研究应用
MAO has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of MAO is in the field of cancer research. Studies have shown that MAO has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MAO has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
19143-28-3 |
|---|---|
产品名称 |
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
分子式 |
C14H14N2O5 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C14H14N2O5/c1-21-11(17)7-6-10(12(15)18)16-13(19)8-4-2-3-5-9(8)14(16)20/h2-5,10H,6-7H2,1H3,(H2,15,18) |
InChI 键 |
WVZKGMCPPYUQOB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



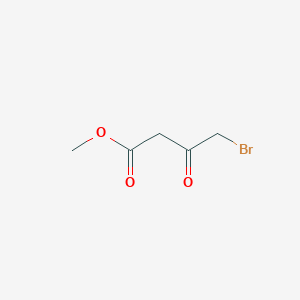
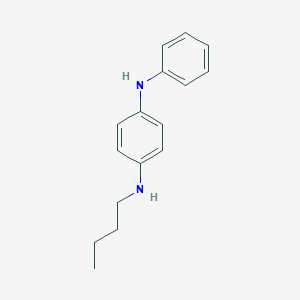
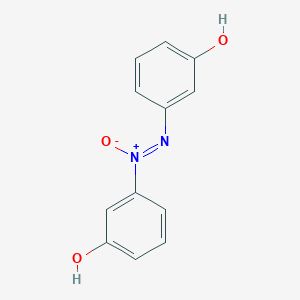
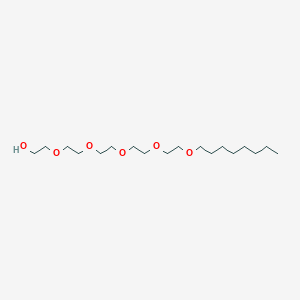
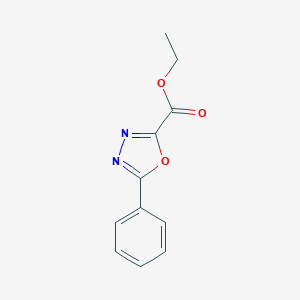
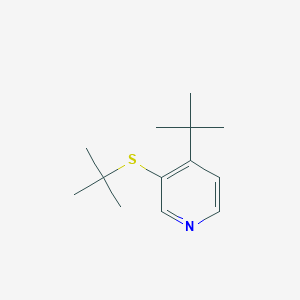
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)



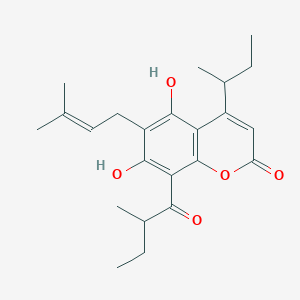
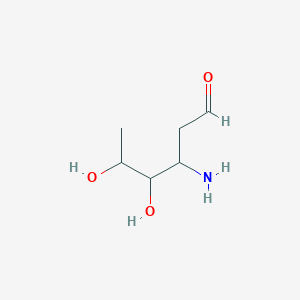

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)